2-fluoro-N-(2-hydroxyphenyl)benzamide 2-fluoro-N-(2-hydroxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0957582
InChI: InChI=1S/C13H10FNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F
Molecular Formula: C13H10FNO2
Molecular Weight: 231.22 g/mol

2-fluoro-N-(2-hydroxyphenyl)benzamide

CAS No.:

Cat. No.: VC0957582

Molecular Formula: C13H10FNO2

Molecular Weight: 231.22 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-(2-hydroxyphenyl)benzamide -

Specification

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
IUPAC Name 2-fluoro-N-(2-hydroxyphenyl)benzamide
Standard InChI InChI=1S/C13H10FNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17)
Standard InChI Key HBBHURJKQORUGP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F

Introduction

Chemical Structure and Properties

Molecular Structure

2-Fluoro-N-(2-hydroxyphenyl)benzamide consists of two aromatic rings connected by an amide linkage. The compound's molecular formula is C₁₃H₁₀FNO₂, with a precise arrangement where the fluorine atom is positioned at the ortho position (2-position) of the benzamide moiety, while a hydroxyl group is attached at the ortho position of the aniline component . This structural arrangement allows for potential intramolecular hydrogen bonding between the amide and hydroxyl groups.

Physical and Chemical Properties

The compound presents as a solid with a molecular weight of 231.22 g/mol . Its physical properties are summarized in Table 1, which highlights key characteristics that influence its behavior in chemical and biological systems.

Table 1: Physical and Chemical Properties of 2-Fluoro-N-(2-hydroxyphenyl)benzamide

PropertyValue
Molecular Weight231.22 g/mol
Exact Mass231.06955672 Da
XLogP32.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area49.3 Ų
Heavy Atom Count17
Formal Charge0
Complexity272

The compound's XLogP3 value of 2.8 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties . With two hydrogen bond donors and three acceptors, the molecule can participate in significant intermolecular interactions, potentially affecting its solubility and binding properties in biological systems.

Identification and Nomenclature

Chemical Identifiers

Several standardized identifiers are used to uniquely identify 2-fluoro-N-(2-hydroxyphenyl)benzamide in chemical databases and literature. These identifiers facilitate precise communication and database searches for researchers working with this compound.

Table 2: Chemical Identifiers for 2-Fluoro-N-(2-hydroxyphenyl)benzamide

Identifier TypeValue
PubChem CID836729
CAS Registry Number666818-15-1
InChIInChI=1S/C13H10FNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17)
InChIKeyHBBHURJKQORUGP-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F

These identifiers provide standardized methods for referencing the compound in scientific databases and literature . The InChI string and SMILES notation offer machine-readable representations of the chemical structure that can be used in computational chemistry and database searches.

Synonyms and Alternative Names

Several synonyms and alternative names exist for 2-fluoro-N-(2-hydroxyphenyl)benzamide, including:

  • 2-fluoro-N-(2-hydroxyphenyl)benzamide (IUPAC name)

  • 2-fluoro-N-(2-hydroxyphenyl)-benzamide

  • MFCD03416427

  • AC9044

  • AKOS015997271

These alternative identifiers are important for comprehensive literature searches and database queries when researching this compound.

Synthetic Routes

Reported Synthesis Methods

Structural Analysis and Characteristics

Structural Features

The presence of both a fluorine atom and a hydroxyl group in 2-fluoro-N-(2-hydroxyphenyl)benzamide creates interesting electronic and structural effects. The fluorine atom, being highly electronegative, withdraws electron density through both inductive and resonance effects, potentially affecting the reactivity of the amide group and the aromatic ring to which it is attached.

Feature2-Fluoro-N-(2-hydroxyphenyl)benzamide4-Fluoro-N-(2-hydroxyphenyl)benzamide
PubChem CID836729579383
Molecular Weight231.22 g/mol231.22 g/mol
Structural DistinctionFluorine at ortho positionFluorine at para position
Potential for Intramolecular InteractionHigher (F closer to amide)Lower (F distant from amide)

The different positions of the fluorine atom likely result in distinct electronic effects and potentially different biological activities, despite the identical molecular formula and weight of these isomers .

Research Context and Related Studies

Synthetic Methodologies

Research on related compounds suggests ongoing interest in developing efficient synthetic routes for fluorinated benzamides. For instance, the search results reference work on synthetic pathways for structurally similar compounds, including the use of hypervalent iodine reagents like PhIO (iodobenzene diacetate) and solvents like trifluoroacetic acid (TFA) for certain transformations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator